D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)
Overview
Description
D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI): is a chemical compound with the molecular formula C16H23NO7S and a molecular weight of 373.42 g/mol . This compound is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system. The compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI) involves several steps. The starting material, D-serine, undergoes protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by esterification with phenylmethyl alcohol and subsequent sulfonation with 4-methylbenzenesulfonyl chloride. The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids and sulfoxides.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, it serves as a tool to study enzyme mechanisms and protein interactions. It is also used in the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pathways involved often include modulation of enzyme activity and alteration of protein-protein interactions .
Comparison with Similar Compounds
- D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, 4-methylbenzenesulfonate (ester) (9CI)
- D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Comparison:
- D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, 4-methylbenzenesulfonate (ester) (9CI): Similar in structure but with a methyl ester group instead of a phenylmethyl ester group, leading to different reactivity and applications .
- D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester: Contains a phenylalanine backbone, making it suitable for different biological applications .
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester: Features a norleucine backbone, which affects its chemical properties and potential uses .
Biological Activity
D-Serine is an amino acid that plays a crucial role in the central nervous system, particularly as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. The compound D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI) is a derivative of D-serine that has been studied for its biological activity and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on neurotransmission, and implications for neurological disorders.
D-serine functions primarily as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory formation. The following points summarize its mechanisms:
- Co-Agonist Role : D-serine binds to the glycine site of NMDA receptors, facilitating the receptor's activation by glutamate. This interaction is essential for calcium influx and subsequent signaling pathways involved in learning and memory .
- Enzymatic Regulation : The levels of D-serine in the brain are regulated by two key enzymes: serine racemase (SR), which converts L-serine to D-serine, and D-amino acid oxidase (DAAO), which degrades D-serine. Dysregulation of these enzymes can lead to altered D-serine levels, impacting NMDA receptor function .
Biological Activity and Effects
Research has demonstrated various biological activities associated with D-serine and its derivatives:
- Neuroprotective Effects : Studies indicate that D-serine may have neuroprotective properties against excitotoxicity, which is linked to conditions such as Alzheimer's disease. Elevated levels of D-serine have been observed in certain neurodegenerative conditions .
- Psychiatric Implications : D-cycloserine, a related compound, has been used in treating anxiety disorders and schizophrenia due to its action on NMDA receptors. The modulation of D-serine levels may also offer therapeutic avenues for these psychiatric conditions .
- Transport Mechanisms : Recent studies highlight the role of specific transporters like ASCT2 in the renal uptake of D-serine. This transport mechanism is crucial for maintaining systemic levels of D-serine and may influence its availability for central nervous system functions .
Case Study 1: Neurodegeneration
A study investigated the role of D-serine in Alzheimer’s disease models. It was found that increasing D-serine levels could mitigate synaptic loss and improve cognitive function in animal models. This suggests potential therapeutic strategies targeting D-serine metabolism could benefit Alzheimer's patients .
Case Study 2: Schizophrenia Treatment
In clinical trials involving schizophrenia patients, administration of D-cycloserine showed improvement in cognitive deficits when used as an adjunct therapy to antipsychotics. This underscores the importance of NMDA receptor modulation through compounds like D-serine derivatives .
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Implications |
---|---|---|
NMDA Receptor Modulation | Co-agonist with glutamate | Enhances synaptic plasticity |
Neuroprotection | Reduces excitotoxicity | Potential treatment for neurodegenerative diseases |
Psychiatric Treatment | Modulates NMDA receptor activity | Adjunct therapy for anxiety and schizophrenia |
Renal Transport | Mediated by ASCT2 | Maintains systemic levels of D-serine |
Research Findings
Recent findings emphasize the dual role of D-serine in both promoting neuronal health and its potential dysregulation in various psychiatric disorders. For instance:
- Elevated Plasma Levels : Research indicated that plasma levels of D-serine were significantly elevated in certain pathological states, suggesting a compensatory mechanism or a direct involvement in disease pathology .
- Transporter Identification : The identification of transporters responsible for D-serine uptake has opened new avenues for understanding how alterations in these systems may contribute to neurological diseases .
Properties
IUPAC Name |
benzyl 3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO7S/c1-16-10-12-18(13-11-16)31(26,27)29-15-19(23-21(25)30-22(2,3)4)20(24)28-14-17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSLINPVUWRCFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117073 | |
Record name | Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222739-30-2 | |
Record name | Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222739-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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